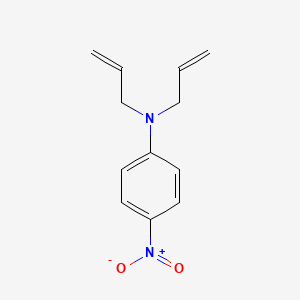

4-Nitro-N,N-di(prop-2-en-1-yl)aniline

Description

This compound belongs to the class of N,N-dialkylanilines, characterized by their electron-rich aromatic systems and versatile reactivity.

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

4-nitro-N,N-bis(prop-2-enyl)aniline |

InChI |

InChI=1S/C12H14N2O2/c1-3-9-13(10-4-2)11-5-7-12(8-6-11)14(15)16/h3-8H,1-2,9-10H2 |

InChI Key |

HGHXIGPURDSJOD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN(CC=C)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Methyl-N,N-di(prop-2-yn-1-yl)aniline

- Structure : Features propargyl (prop-2-yn-1-yl) groups instead of allyl, with a methyl group at the para position.

- Spectroscopy : NMR studies reveal wide-ranging $ ^1J{CH} $ coupling constants (125–248 Hz) due to alkyne, aromatic, and methyl carbons (). The large $ ^2J{CH} $ coupling (~50 Hz) for C2 (propargyl carbon) complicates spectral interpretation in standard APT experiments ().

- Reactivity : Propargyl groups enable click chemistry or cyclization reactions, unlike allyl substituents.

N,N-Dimethyl-4-(prop-2-en-1-yl)aniline ()

- Structure : Allyl group at the para position with dimethylamine substituents.

- Key Difference : Lacks the nitro group, resulting in reduced electron-withdrawing effects and higher basicity.

4-Nitro-N,N-dimethylaniline (CAS 100-23-2, –15)

- Structure : Nitro group at para position with methyl substituents on nitrogen.

- Physical Properties : Molecular weight 166.18 g/mol, commercially available (Thermo Scientific).

- Safety : Classified as hazardous (UN 2227) due to nitro group reactivity ().

Spectral and Electronic Properties

NMR Spectroscopy

- This compound: Predicted $ ^1J_{CH} $ couplings for allyl carbons (~160–170 Hz) would differ from propargyl analogs (248 Hz for C1 in 4-methyl-N,N-di(prop-2-yn-1-yl)aniline, ). The nitro group deshields aromatic protons, shifting resonances downfield compared to non-nitro analogs.

- Comparison with APT Data : For 4-methyl-N,N-di(prop-2-yn-1-yl)aniline, standard APT experiments failed to resolve methyl (20.6 ppm) and alkyne (73.1 ppm) carbons due to coupling constant disparities (). Adjusting delays to match $ ^1J_{CH} $ values (e.g., 240 Hz for alkynes) improved spectral accuracy. Similar challenges would arise for allyl derivatives.

Fluorescence and Solvent Effects

- 4-Vinyl-N,N-di(p-tolyl)aniline derivatives (): Fluorescence spectra in dichloromethane and toluene correlate with solvent polarity. The allyl group’s conjugation may enhance π-π* transitions, but the nitro group in this compound likely quenches fluorescence due to electron withdrawal.

Crystallography and Coordination Chemistry

Platinum Complexes

Crystal Packing

- 4-Nitrobenzoic acid–N-(pyrimidin-2-yl)aniline (): Hydrogen bonding between nitro and amine groups influences crystal packing. Similar interactions may occur in the target compound.

Data Tables

Table 1: Structural and Spectral Comparison of Key Analogs

Table 2: Hazard Classification of Nitro-Substituted Anilines

| Compound Name | CAS Number | Hazard Class (UN) | Key Risks |

|---|---|---|---|

| 4-Nitro-N,N-dimethylaniline | 100-23-2 | UN 2227 | Toxicity, reactivity |

| 4-Nitro-N,N-diethylaniline | 2216-15-1 | UN 2228 | Explosive decomposition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.